Patulin (CAS 149-29-1) is a low-molecular-weight polyketide lactone mycotoxin primarily produced by Penicillium, Aspergillus, and Byssochlamys species, most commonly found as a contaminant in rotting apples and apple-derived products [1]. In industrial and scientific procurement, it is predominantly sourced as a highly purified certified reference material (CRM) or analytical standard to support regulatory compliance testing, where global authorities mandate a maximum limit of 50 µg/kg (ppb) in fruit juices [2]. Chemically, Patulin is a highly reactive, unsaturated lactone with a strong electrophilic affinity for sulfhydryl groups, making it a critical model compound for toxicological studies focusing on direct, non-enzymatic cellular thiol depletion and oxidative stress[1].
Substituting Patulin with more common benchmark mycotoxins, such as Aflatoxin B1 (AFB1), fundamentally alters both the analytical matrix requirements and the toxicological mechanism of action. AFB1 is highly lipophilic, typically contaminates grains or nuts, and requires enzymatic bioactivation via cytochrome P450 (CYP450) to form its reactive exo-8,9-epoxide before it can exert significant genotoxicity or bind to cellular nucleophiles [1]. In stark contrast, Patulin is an aqueous-soluble, direct-acting electrophile that rapidly and non-enzymatically forms covalent adducts with intracellular thiols like glutathione (GSH) at physiological pH [2]. Furthermore, while aflatoxins are highly heat-stable, Patulin is susceptible to thermal degradation and fermentation processes, requiring distinct, matrix-specific extraction protocols (e.g., from acidic apple juice) and specialized isotope-labeled internal standards to prevent severe quantification errors during sample preparation [2].
Patulin acts as a direct electrophile, reacting non-enzymatically with glutathione (GSH) and free cysteine in aqueous phosphate buffer (pH 7.4) at 20 °C to form multiple stable cyclic and non-cyclic adducts [1]. This contrasts sharply with Aflatoxin B1, which requires CYP450 microsomal bioactivation to become reactive[2].
| Evidence Dimension | Requirement for enzymatic bioactivation to bind cellular thiols |
| Target Compound Data | Patulin (Direct, non-enzymatic covalent adduct formation with GSH at pH 7.4) |
| Comparator Or Baseline | Aflatoxin B1 (Requires CYP450 conversion to exo-8,9-epoxide) |
| Quantified Difference | Patulin depletes GSH directly in vitro without microsomes; AFB1 requires active liver microsomes for reactivity. |
| Conditions | Aqueous phosphate buffer (pH 7.4), 20 °C, in vitro |
Allows researchers to model direct-acting oxidative stress and rapid GSH depletion in cell assays without the confounding variable of adding external microsomal activation systems.
The intact unsaturated lactone ring of Patulin is strictly required for its toxicity. When biocontrol yeasts convert Patulin to its hydrolyzed metabolite, desoxypatulinic acid, the compound loses its ability to react with thiol groups [1]. Quantitative assays show that while Patulin is highly cytotoxic to human lymphocytes, desoxypatulinic acid exhibits 0% cytotoxicity even at concentrations up to 100 μM after 3 hours of incubation [1].
| Evidence Dimension | In vitro cytotoxicity to human lymphocytes |
| Target Compound Data | Patulin (Highly cytotoxic, rapid thiol reactivity) |
| Comparator Or Baseline | Desoxypatulinic acid (0% cytotoxicity at 100 μM for 3h) |
| Quantified Difference | Complete loss of cytotoxicity upon hydrolysis of the lactone ring. |
| Conditions | Human lymphocytes, 3-hour incubation, up to 100 μM concentration |
Highlights the necessity of procuring high-purity Patulin standards, as even minor degradation (ring opening) drastically eliminates the expected toxicological response in cellular assays.
Unlike heat-stable mycotoxins, Patulin undergoes significant degradation when subjected to thermal processing in its primary matrix, apple juice. When spiked apple juice was heated to 100 °C in a sealed flask, the Patulin concentration dropped from an expected 3420 ppb to 2180 ppb [1]. This thermal instability necessitates precise temperature control during analytical extraction and concentration steps [1].
| Evidence Dimension | Thermal stability in apple juice matrix |
| Target Compound Data | Patulin heated to 100 °C in sealed flask (2180 ppb recovered) |
| Comparator Or Baseline | Unprocessed spiked apple juice baseline (3420 ppb recovered) |
| Quantified Difference | ~36% degradation of Patulin during extended heating at 100 °C. |
| Conditions | Apple juice matrix, 100 °C, sealed flask to prevent vapor escape |
Forces analytical laboratories to utilize strict temperature controls and procure stable isotope-labeled standards (13C-Patulin) to correct for inevitable degradation losses during sample processing.
To reliably enforce the FDA and EU action limit of 50 ng/g (ppb) for Patulin in apple juice, modern automated LC-APCI-MS/MS workflows rely on exact-matching isotope dilution. By utilizing 13C-Patulin as an internal standard, laboratories achieve a limit of quantification (LOQ) of 4.0 ng/g with average recoveries between 95% and 110% across complex apple-derived matrices [1]. This performance cannot be matched by external calibration alone due to matrix effects and extraction losses[1].
| Evidence Dimension | Analytical recovery and Limit of Quantification (LOQ) |
| Target Compound Data | LC-APCI-MS/MS with 13C-Patulin internal standard (LOQ: 4.0 ng/g, Recovery: 95-110%) |
| Comparator Or Baseline | Regulatory Action Limit (50 ng/g) |
| Quantified Difference | IDMS workflow achieves an LOQ 12.5x lower than the regulatory threshold with near-perfect recovery. |
| Conditions | Automated dichloromethane extraction from apple juice/cider, LC-APCI-MS/MS in negative ionization mode |
Demonstrates that purchasing paired native Patulin and 13C-labeled Patulin standards is the optimal procurement strategy for high-throughput, compliant food safety testing.
Patulin is the mandatory reference standard for quantifying mycotoxin contamination in apple juice, cider, and purees. Utilizing native Patulin alongside 13C-Patulin internal standards in LC-MS/MS or HPLC-UV workflows ensures metrological traceability and compliance with the strict 50 µg/kg (ppb) regulatory limits set by the FDA and EU [1].
Because Patulin directly and non-enzymatically forms covalent adducts with glutathione and free cysteine, it is procured for in vitro toxicology assays to model rapid intracellular thiol depletion and reactive oxygen species (ROS) generation. This bypasses the need for CYP450 microsomal activation required by other mycotoxins like Aflatoxin B1 [2].
In post-harvest agricultural research, Patulin is used as the target substrate to evaluate the detoxification efficacy of biocontrol yeasts (e.g., Rhodosporidium kratochvilovae) and specialized enzymes. Researchers monitor the degradation of Patulin into the non-toxic metabolite desoxypatulinic acid to validate new food safety interventions [3].
Acute Toxic;Irritant